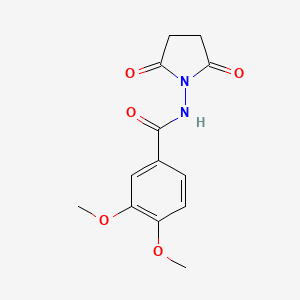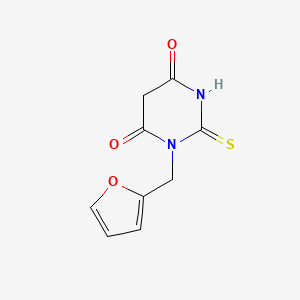![molecular formula C15H23FN2O2S B5815400 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5815400.png)
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as Compound A, is a drug that has been studied extensively for its potential applications in the field of neuroscience. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release.
Mécanisme D'action
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release. By blocking the sigma-1 receptor, this compound A modulates the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. This compound A has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A is its selectivity for the sigma-1 receptor. This selectivity allows for the modulation of specific neurotransmitters without affecting other cellular processes. However, one of the limitations of this compound A is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A. One potential direction is the investigation of its effects on other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is the development of more potent and selective sigma-1 receptor antagonists based on the structure of this compound A. Finally, the development of more effective delivery methods for this compound A could enhance its potential therapeutic applications.
Conclusion:
In conclusion, this compound A is a selective antagonist of the sigma-1 receptor that has potential applications in the field of neuroscience. Its mechanism of action involves the modulation of specific neurotransmitters, which can lead to neuroprotective effects and improvements in cognitive function. Despite its limitations, this compound A represents a promising avenue for the development of novel therapies for neurological disorders.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A involves several steps. The starting material is 4-fluorobenzenesulfonyl chloride, which is reacted with 3-(4-methyl-1-piperidinyl)propylamine to form the intermediate product. This intermediate is then reacted with sodium hydride and chloroform to yield this compound A.
Applications De Recherche Scientifique
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in various animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. This compound A has also been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c1-13-7-11-18(12-8-13)10-2-9-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,13,17H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPNVWPZXFNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)
![1-{4-[(1,3-benzodioxol-5-ylmethylene)amino]phenyl}ethanone](/img/structure/B5815319.png)


![N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5815341.png)
![ethyl 2-[(dichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5815352.png)
![4-methyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5815366.png)
![3-(1H-benzimidazol-2-yl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B5815375.png)


![4-{[(2-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5815403.png)
![3-(propylthio)-N-(2-thienylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5815404.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5815410.png)